

Analytical methods for N-(p-fluorophenyl)phthalamic acid characterization

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Compound of Interest

Compound Name: *Phthalamic acid, N-(p-fluorophenyl)-*

CAS No.: 19336-77-7

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An Application Note for the Comprehensive Characterization of N-(p-fluorophenyl)phthalamic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of N-(p-fluorophenyl)phthalamic acid. As a key intermediate in the synthesis of various compounds, including potential pharmaceuticals and specialized polymers, rigorous verification of its identity, purity, and stability is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering a multi-technique approach that leverages High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC). The protocols are presented not merely as steps, but with expert rationale to empower the user to understand the causality behind experimental choices, ensuring robust and reproducible results.

Introduction: The Analytical Imperative

N-(p-fluorophenyl)phthalamic acid is an amide-acid synthesized from phthalic anhydride and 4-fluoroaniline. Its bifunctional nature, possessing both a carboxylic acid and an amide group, makes it a versatile building block. However, its utility is contingent on its purity. Potential impurities can include unreacted starting materials, the cyclized N-(p-fluorophenyl)phthalimide, or isomers. Therefore, a multi-faceted analytical approach is not just recommended, but essential for a complete and reliable characterization. This guide establishes a self-validating system of cross-verification, where data from orthogonal techniques collectively confirm the molecule's structure and purity.

Chromatographic Purity and Quantification: HPLC

High-Performance Liquid Chromatography is the cornerstone for assessing the purity of N-(p-fluorophenyl)phthalamic acid and quantifying it. A reversed-phase method is ideal, as it separates compounds based on hydrophobicity.

Rationale for Method Development

The choice of a C18 column is based on its wide applicability and excellent retention for aromatic compounds. The mobile phase, a gradient of acetonitrile and water with a phosphoric acid modifier, serves a dual purpose. Acetonitrile acts as the organic strong solvent. The acidic buffer (phosphoric acid) is critical; it suppresses the ionization of the carboxylic acid group on the target molecule, ensuring a consistent, non-ionized state which leads to better peak shape and reproducible retention times.^[1]^[2] UV detection is selected due to the strong chromophore (the aromatic rings) present in the molecule. A wavelength of 254 nm is often a good starting point for aromatic compounds.^[3]

Detailed HPLC Protocol

Objective: To determine the purity of N-(p-fluorophenyl)phthalamic acid and identify any related substances.

Instrumentation and Materials:

- HPLC system with a gradient pump, autosampler, and UV/Vis detector.

- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).[2]
- Solvent A: 0.1% Phosphoric Acid in Water
- Solvent B: Acetonitrile
- Sample Diluent: 50:50 Acetonitrile:Water
- N-(p-fluorophenyl)phthalamic acid reference standard and sample.

Procedure:

- Sample Preparation: Accurately weigh and dissolve the sample and reference standard in the diluent to a concentration of approximately 0.5 mg/mL.
- Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 1.
- Injection: Inject 10 μ L of the sample and reference standard solutions.
- Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine purity. Identify impurities by comparing retention times with known standards (if available) or by using a hyphenated technique like LC-MS.

Table 1: HPLC Method Parameters

Parameter	Value
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase A	0.1% H ₃ PO ₄ in Water
Mobile Phase B	Acetonitrile
Gradient	30% B to 90% B over 15 min
Flow Rate	1.0 mL/min
Column Temp.	30 °C
Detection	UV at 254 nm ^[3]
Injection Vol.	10 μ L

Structural Elucidation and Confirmation

While HPLC provides purity data, it does not confirm the structure. Spectroscopic and spectrometric methods are required for unambiguous identification.

Mass Spectrometry (MS) for Molecular Weight Verification

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For N-(p-fluorophenyl)phthalamic acid (C₁₄H₁₀FNO₃, Molar Mass: 259.23 g/mol), Electrospray Ionization (ESI) in negative mode is highly effective as the carboxylic acid group readily deprotonates to form an $[M-H]^-$ ion.

Protocol:

- **Sample Preparation:** Prepare a dilute solution (1-10 μ g/mL) of the sample in an appropriate solvent like methanol or acetonitrile.
- **Infusion:** Infuse the sample directly into the ESI source or analyze the eluent from the HPLC system (LC-MS).
- **Instrumental Parameters (Negative ESI):**

- Ion Mode: Negative
- Scan Range: m/z 50-500
- Capillary Voltage: -3.5 kV
- Drying Gas Temperature: 300 °C
- Data Interpretation:
 - Expected Ion: A prominent peak at m/z 165.0194, corresponding to the [M-H]⁻ ion of phthalic acid, is a key indicator.[4] For N-(p-fluorophenyl)phthalamic acid, the expected [M-H]⁻ ion would be at m/z 258.06.
 - Fragmentation (MS/MS): Tandem MS (MS/MS) of the parent ion (m/z 258.06) can provide structural information. Common fragmentation pathways for related compounds involve the loss of water (H₂O) and carbon dioxide (CO₂).[5]

Nuclear Magnetic Resonance (NMR) for Definitive Structure

Principle: NMR spectroscopy provides detailed information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, allowing for the mapping of the molecule's carbon-hydrogen framework.

Protocol:

- Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of a deuterated solvent such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve both the carboxylic acid and amide functionalities and to allow for the observation of exchangeable protons (NH and OH).
- Acquisition: Record ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.
- Data Interpretation (Predicted Shifts): The structure of N-(p-fluorophenyl)phthalamic acid suggests a complex but interpretable pattern. The protons on the phthalic acid moiety will

form an AA'BB' system, while the protons on the fluorophenyl ring will form a similar system, further complicated by coupling to the fluorine atom.[6]

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts (in DMSO- d_6)

Assignment	^1H Shift (ppm)	^{13}C Shift (ppm)	Rationale / Notes
COOH	~13.0 (broad s)	~168	Acidic proton, broad due to exchange.
NH	~10.5 (s)	-	Amide proton.
Phthalic H (4H)	7.5 - 7.9 (m)	127-138	Complex multiplet (AA'BB' system).[6][7]
Fluorophenyl H (4H)	7.2 - 7.8 (m)	115-135	Multiplet (AA'BB' system) with C-F coupling.
C=O (Amide)	-	~167	Amide carbonyl carbon.
C-F	-	~160 (d)	Carbon attached to fluorine, shows large ^1JCF coupling.
C-N	-	~135	Carbon attached to nitrogen.

Note: These are predicted values. Actual spectra should be compared to these predictions for confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Protocol:

- **Sample Preparation:** Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
- **Acquisition:** Scan the sample from 4000 to 400 cm^{-1} .
- **Data Interpretation:** The presence of key functional groups can be confirmed by characteristic absorption bands.[8][9]

Table 3: Key FTIR Absorption Bands

Wavenumber (cm^{-1})	Vibration	Functional Group
3300 - 2500 (broad)	O-H stretch	Carboxylic Acid
~3300	N-H stretch	Amide
~1700	C=O stretch	Carboxylic Acid
~1660	C=O stretch (Amide I)	Amide
~1540	N-H bend (Amide II)	Amide
1600, 1480	C=C stretch	Aromatic Ring
~1220	C-F stretch	Fluoroaromatic

Thermal Properties: Stability and Phase Transitions

Thermal analysis provides insights into the material's stability, melting behavior, and presence of solvates.

Principle:

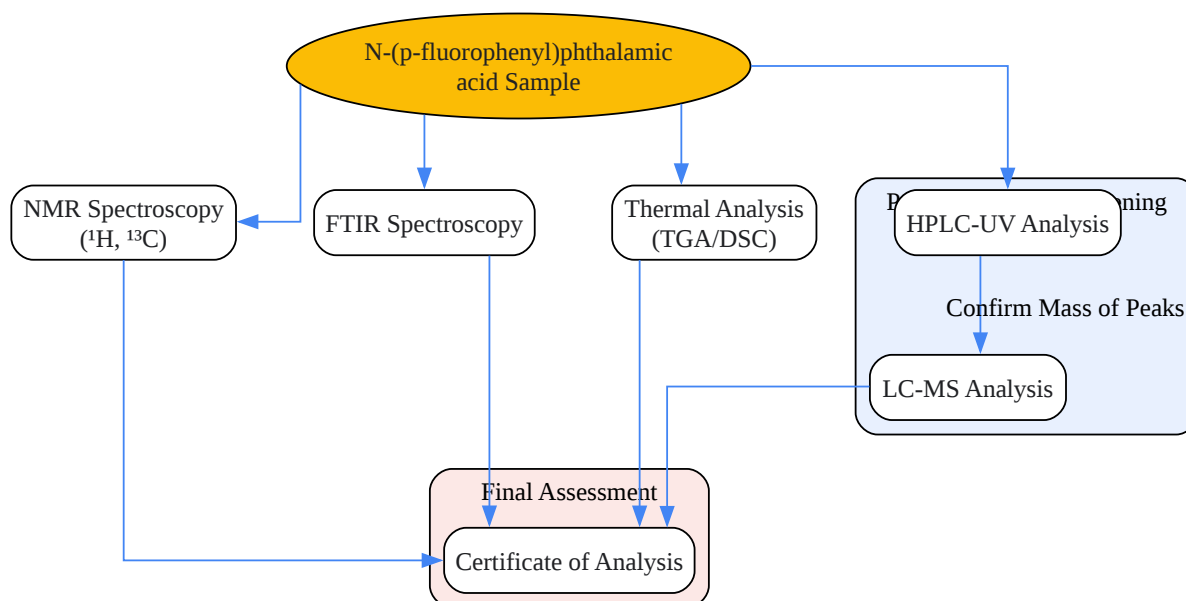
- **Thermogravimetric Analysis (TGA):** Measures the change in mass of a sample as a function of temperature, indicating decomposition and thermal stability.
- **Differential Scanning Calorimetry (DSC):** Measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events like melting, crystallization, and glass transitions.[10]

Protocol:

- Sample Preparation: Place 5-10 mg of the sample into an aluminum TGA or DSC pan.
- TGA Method: Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
- DSC Method: Heat the sample from ambient to a temperature above its melting point (e.g., 250 °C) at 10 °C/min.
- Data Interpretation:
 - TGA: The onset temperature of mass loss indicates the beginning of thermal decomposition.
 - DSC: A sharp endothermic peak indicates the melting point of a crystalline solid. The presence of multiple peaks could suggest impurities or polymorphism.

Integrated Analytical Workflow

A logical workflow ensures that each analytical step builds upon the last, providing a comprehensive and self-validating characterization of the molecule.



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Caption: Integrated workflow for characterization.

Conclusion

The analytical characterization of N-(p-fluorophenyl)phthalamic acid requires a multi-technique approach to ensure its identity, purity, and stability. By systematically applying HPLC for purity, MS for molecular weight, NMR for structural elucidation, FTIR for functional group confirmation, and thermal analysis for physical properties, a complete and reliable profile of the compound can be established. This integrated methodology provides the necessary confidence for its use in research, development, and manufacturing.

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